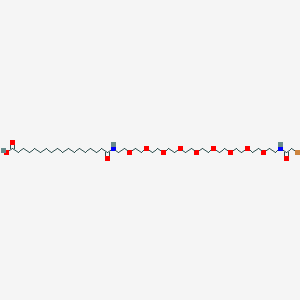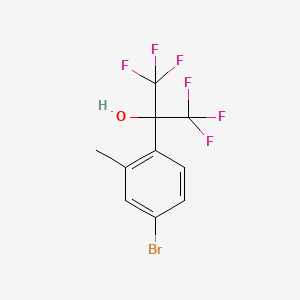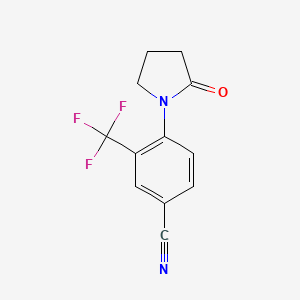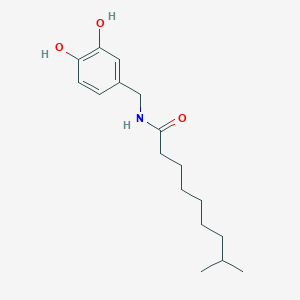
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid is a compound that features a polyethylene glycol (PEG) linker with a bromide group and a carboxylic acid group. The bromide group is known for its effectiveness as a leaving group in nucleophilic substitution reactions, while the carboxylic acid group can be deprotected under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves attaching a PEG chain to the molecule to enhance its solubility and stability.
Bromination: The PEGylated molecule is then brominated to introduce the bromide group. This step often involves the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing nucleophiles to replace it. Common nucleophiles include amines, thiols, and alkoxides.
Deprotection: The carboxylic acid group can be deprotected under acidic conditions, revealing the free carboxyl group for further reactions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used. Conditions typically involve mild temperatures and solvents like dichloromethane or tetrahydrofuran.
Deprotection: Acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are employed to deprotect the carboxylic acid group
Major Products
The major products formed from these reactions depend on the nucleophile used in the substitution reaction. For example, using an amine as the nucleophile would result in the formation of an amide derivative .
Aplicaciones Científicas De Investigación
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a PEG linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound finds applications in the development of advanced materials, such as hydrogels and nanomaterials, due to its versatile chemical properties .
Mecanismo De Acción
The mechanism of action of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid involves its ability to act as a linker molecule. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The PEG chain enhances the solubility and stability of the resulting conjugates, while the carboxylic acid group provides a site for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester: This compound is similar but contains a t-butyl protected carboxyl group, which can be deprotected under acidic conditions.
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid: This compound is a PEG linker containing a functional bromine group and a functional carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a PEG linker, a bromide group, and a carboxylic acid group. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C40H77BrN2O13 |
|---|---|
Peso molecular |
873.9 g/mol |
Nombre IUPAC |
18-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoic acid |
InChI |
InChI=1S/C40H77BrN2O13/c41-37-39(45)43-18-20-49-22-24-51-26-28-53-30-32-55-34-36-56-35-33-54-31-29-52-27-25-50-23-21-48-19-17-42-38(44)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-40(46)47/h1-37H2,(H,42,44)(H,43,45)(H,46,47) |
Clave InChI |
KNCIEYSCKLWSNE-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCC(=O)O)CCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13706904.png)







![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)

![5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706951.png)
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13706955.png)


